

# Quantitative Pharmacokinetic Parameters of Oleandrin

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## Compound Focus: Oleandrin

CAS No.: 465-16-7

Cat. No.: S548407

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The following table consolidates key quantitative data from preclinical and clinical observations, primarily from [1] and other sources as noted.

Parameter	Species	Value / Observation	Context / Conditions
Oral Bioavailability	Mouse	~30%	Compared IV (40 µg/kg) vs. oral (80 µg/kg) dosing [1]
Half-life (t <sub>1/2</sub> )	Mouse	IV: 0.4 ± 0.1 h; Oral: 2.3 ± 0.5 h	Suggests flip-flip kinetics (absorption rate-limited elimination) [1]
C <sub>max</sub> (Peak Blood Concentration)	Human (Case)	~7 ng/mL	After a single 15 mg oral dose, reached at 3 hours [2]
Toxic Blood Concentration	Human	1 - 2 ng/mL	Estimated from poisoning cases [3] [4]
Fatal Blood Concentration	Human	~20 ng/mL	Estimated from fatal poisoning cases [3] [4]
Protein Binding	<i>In vitro</i>	Reversibly binds to plasma proteins	Contributes to long residence time in the body [2]

Parameter	Species	Value / Observation	Context / Conditions
Primary Excretion Route	Mouse	Feces (66% of dose)	Over 24 hours, indicating biliary elimination [5] [2]
Secondary Excretion Route	Mouse	Urine (8% of dose)	Over 24 hours [5]
Blood-Brain Barrier Penetration	Mouse & Human	Confirmed	Accumulates and persists in brain tissue [5] [1] [6]
Lethal Dose (Plant Material)	Human (Adult)	5-15 leaves or ~3g dried leaves	Fatal poisoning [3] [4]

## ADME Profile and Experimental Insights

### Absorption

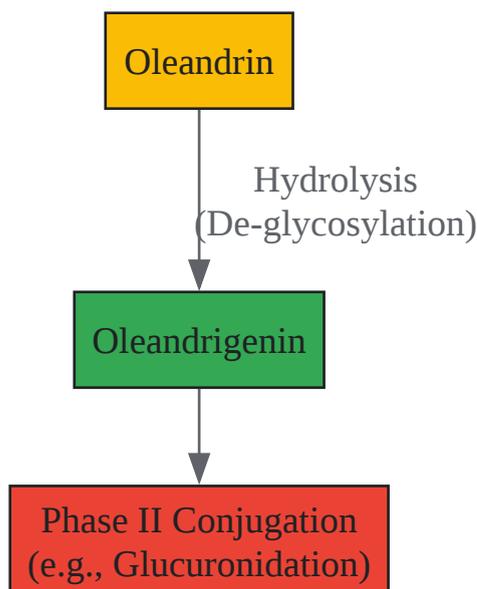
- **Routes:** **Oleandrin** is absorbed through the **oral mucosa** and the **gastrointestinal tract** after ingestion [5] [2]. Absorption via **inhalation** has also been documented in poisoning cases, as the lipophilic nature of **oleandrin** allows for pulmonary absorption [6].
- **Kinetics:** Absorption after oral administration in mice is **rapid**, with a peak plasma concentration (Tmax) reached at approximately **20 minutes** [1].
- **Factors Limiting Bioavailability:** The relatively low oral bioavailability (~30%) is attributed to its **poor water solubility**, potential **P-glycoprotein (P-gp)-mediated efflux** in the gut, and a significant **first-pass effect** in the liver [3] [2] [1].

### Distribution

- **Tissue Distribution:** **Oleandrin** is widely distributed throughout the body. Animal studies show the highest concentrations accumulate in the **liver**, at levels nearly double those found in the heart or kidneys [1]. It is also distributed to the **lungs** and **brain** [7] [6].
- **Key Characteristic:** Its high **lipophilicity** enables it to cross the **blood-brain barrier** and accumulate in the central nervous system, where it can persist for extended periods [5] [1].

## Metabolism

**Oleandrin** undergoes phased metabolism, primarily in the liver and intestines [2]. The core metabolic pathway involves the hydrolysis of the sugar moiety, as illustrated below.



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***Oleandrin** is primarily metabolized to its aglycone, oleandrogenin, which may undergo further conjugation [3] [2].*

- **Phase I:** The primary metabolic step is **hydrolysis**, where the L-oleandrose sugar is cleaved off to form the active aglycone metabolite, **oleandrogenin** [3] [2] [1].
- **Phase II:** Oleandrogenin and other metabolites are likely subject to **conjugation** with molecules like glucuronic acid, increasing their water solubility for excretion [2].

## Excretion

- **Primary Route: Biliary excretion and fecal elimination** is the major route, accounting for most of the administered dose in mice [5] [2]. This also suggests the potential for **enterohepatic recirculation**, where conjugated metabolites are deconjugated by gut bacteria and reabsorbed, prolonging the compound's presence in the body [3] [2].
- **Secondary Route:** A smaller fraction is excreted **renally** [5].
- **Slow Clearance:** **Oleandrin** is cleared from the body slowly, which contributes to its **narrow therapeutic window** and risk of accumulation poisoning [3] [2].

## Detailed Experimental Protocols from Literature

For researchers looking to replicate or build upon existing work, here are methodologies cited in the literature.

### Protocol: LC-MS/MS Analysis of Oleandrin in Biological Samples

This is a common and sensitive method for quantifying **oleandrin** and its metabolites.

- **Sample Preparation (Human Blood):** Use **Solid Phase Supported Liquid-Liquid Extraction (LLE)**. Samples are processed using an Agilent Eclipse Plus C18 column or equivalent. Protein precipitation is an alternative pretreatment method [2].
- **Instrumentation: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).**
- **Conditions:**
  - **Ionization: Electrospray Ionization (ESI)** in positive ion mode.
  - **Detection Mode: Multiple Reaction Monitoring (MRM)** for high specificity and sensitivity in complex matrices.
- **Performance:** This method can achieve a **Limit of Detection (LOD)** as low as **0.5 ng/mL** in blood, with recoveries ranging between 75.2% and 98.0% [2].

### Protocol: Murine Pharmacokinetic Study

This *in vivo* protocol provides key parameters like bioavailability and half-life.

- **Animal Model:** Mice.
- **Dosing:**
  - **Intravenous (IV) dose:** 40 µg/kg [1].
  - **Oral (PO) dose:** 80 µg/kg [1].
- **Sample Collection:** Collect blood plasma at multiple time points post-administration. Tissues (liver, kidney, heart, brain) can also be harvested for distribution analysis [1].
- **Analysis:** Use **radiolabeled [<sup>3</sup>H]oleandrin** or LC-MS/MS to measure compound concentration in plasma and tissues over time. Calculate PK parameters using non-compartmental methods [1].

## Critical Toxicology and Research Limitations

- **Narrow Therapeutic Window:** **Oleandrin**'s therapeutic blood concentration is very close to its toxic concentration (1-2 ng/mL), making dosing challenging [3] [8].
- **Cardiotoxicity Mechanism:** The primary mechanism of toxicity is the inhibition of **cardiac Na<sup>+</sup>/K<sup>+</sup>-ATPase**, leading to increased intracellular calcium, which causes arrhythmias, hyperkalemia, and can be fatal [3] [6].
- **Data Gaps:** The current ADME profile is inferred largely from **animal studies and human poisoning reports**. There is a lack of robust, systematic pharmacokinetic data from controlled clinical trials in humans [3] [2] [8].

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